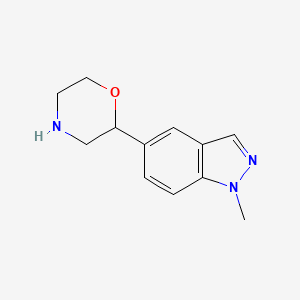
2-(1-methyl-1H-indazol-5-yl)morpholine
カタログ番号 B8323158
分子量: 217.27 g/mol
InChIキー: GILSXHFSZABYRY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US08987250B2
Procedure details


To a solution of 6-(1-methyl-1H-indazol-5-yl)morpholin-3-one (17.8 mg, 0.077 mmol) in THF was added BH3 in THF (1M, mmol). The resulting mixture was stirred at room temperature for 10 hr. The crude compound was evaporated to dryness and used for the next step without further purification. LCMS-ESI+: calc'd for C12H15N3O: 218.1 (M+H+); found: 218.2 (M+H+).
Name
6-(1-methyl-1H-indazol-5-yl)morpholin-3-one
Quantity
17.8 mg
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]3[CH2:16][NH:15][C:14](=O)[CH2:13][O:12]3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1>C1COCC1>[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][C:7]([CH:11]3[O:12][CH2:13][CH2:14][NH:15][CH2:16]3)=[CH:8][CH:9]=2)[CH:4]=[N:3]1
|
Inputs


Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred at room temperature for 10 hr
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude compound was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
used for the next step without further purification
|
Outcomes


Product
Details
Reaction Time |
10 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN1N=CC2=CC(=CC=C12)C1CNCCO1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
